5-chloronaphthalene-2-sulfonyl Chloride
Overview
Description
5-Chloronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H6Cl2O2S and a molecular weight of 261.12 g/mol . It is an amine-reactive sulfonyl chloride and is commonly used as a synthetic reagent in various chemical reactions . This compound is classified as a dangerous good for transport and is primarily used for research purposes .
Mechanism of Action
Target of Action
5-Chloronaphthalene-2-sulfonyl Chloride is primarily used as a synthetic reagent . It is an amine reactive sulfonyl chloride , which means it can react with amines to form sulfonamides. The primary targets of this compound are therefore amine groups present in various molecules.
Mode of Action
The compound interacts with its targets (amines) through a process known as sulfonylation. In this reaction, the sulfonyl chloride group in the compound reacts with an amine to form a sulfonamide bond. This reaction is often used in the synthesis of various substances .
Pharmacokinetics
It is soluble in warm Chloroform, dichloromethane, DMF, DMSO, and ethyl acetate , which suggests that it could be distributed in the body through these solvents.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive groups could interfere with its ability to react with amines. Additionally, the pH of the environment could potentially affect the reactivity of the compound. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges , suggesting that it needs to be handled with care to ensure its stability and efficacy.
Preparation Methods
The synthesis of 5-chloronaphthalene-2-sulfonyl chloride typically involves the reaction of 5-chloronaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
5-Chloronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives.
Hydrolysis: It can hydrolyze in the presence of water to form 5-chloronaphthalene-2-sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include pyridine, amines, and water. The major products formed from these reactions are sulfonamide derivatives and sulfonic acids .
Scientific Research Applications
5-Chloronaphthalene-2-sulfonyl chloride has several scientific research applications, including:
Comparison with Similar Compounds
5-Chloronaphthalene-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Similar reactivity but with a benzene ring instead of a naphthalene ring.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis with a toluene ring.
Methanesulfonyl chloride: A simpler structure with a methane group.
The uniqueness of this compound lies in its naphthalene ring, which provides different steric and electronic properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
5-chloronaphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVPVPQQNFKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370938 | |
Record name | 5-chloronaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89108-45-2 | |
Record name | 5-chloronaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloronaphthalene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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